Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride
Overview
Description
Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is a chemical compound with the molecular formula C12H11F2N3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride typically involves the reaction of 5-fluoropyridine with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the 5-fluoropyridine reacts with formaldehyde and ammonia to form the intermediate product, which is then converted to the final compound by hydrochloric acid treatment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same Mannich reaction, followed by purification and crystallization to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorine atoms in the pyridine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of Bis((5-fluoropyridin-3-yl)methyl)amine.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- (3-Fluoropyridin-4-yl)methanol
- 5-Amino-2-fluoropyridine
- 3-Amino-5-bromo-2-fluoropyridine
- 2-Amino-5-fluoropyridine
- 3-Amino-2-fluoropyridine
- 2-Amino-3-fluoropyridine
- 4-Amino-3-fluoropyridine
Uniqueness
Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new compounds with specific desired activities.
Properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3.ClH/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10;/h1-2,5-8,15H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZTUJZDUPBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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